ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate
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Overview
Description
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up production efficiently .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or dyes
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(2-isopropyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibiotic with a nitroimidazole moiety.
Omeprazole: An antiulcer drug featuring a benzimidazole structure.
Uniqueness
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-15(19)11-5-6-13(12(16)9-11)18-8-7-17-14(18)10(2)3/h5-10H,4,16H2,1-3H3 |
InChI Key |
LJHQPONFCGGGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2C(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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